molecular formula C11H12N2O2 B3396445 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018516-78-3

3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3396445
CAS No.: 1018516-78-3
M. Wt: 204.22 g/mol
InChI Key: DLOGDJFDUVGZKY-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018516-78-3) is a chemical building block based on the imidazo[1,5-a]pyridine scaffold, a structure of high interest in medicinal chemistry. Its molecular formula is C 11 H 12 N 2 O 2 and it has a molecular weight of 204.23 . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. The core imidazo[1,5-a]pyridine structure is recognized for its potential in drug discovery. Scientific literature and patents indicate that derivatives of this heterocycle, particularly those substituted at the 1- and 3- positions, are investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) . These enzymes are prominent targets in immuno-oncology, and inhibiting them is a strategy to counteract tumor-mediated immune suppression. Consequently, this carboxylic acid is a valuable precursor for researchers synthesizing and evaluating new small-molecule candidates for the treatment of various cancers and other disorders . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-propan-2-ylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGDJFDUVGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine scaffold from readily available starting materials. For instance, cyclocondensation reactions can be performed using 1,3-diketones or malondialdehyde derivatives in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Propan-2-yl (3) C₁₁H₁₃N₂O₂ 217.24 High lipophilicity (logP ~2.5*), enhanced membrane integration
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid Bromo (7) C₈H₅BrN₂O₂ 245.04 Electron-withdrawing, used in GSK-3β inhibitors
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CF₃ (3) C₉H₅F₃N₂O₂ 230.15 Increased metabolic stability, strong electron-withdrawing effect
Imidazo[1,5-a]pyridine-1-carboxylic acid (Parent) None C₈H₆N₂O₂ 162.15 Basic scaffold; precursor for functionalization

Notes:

  • Lipophilicity : The isopropyl group increases logP compared to the parent compound, favoring lipid bilayer intercalation in fluorescent probes . Bromine and trifluoromethyl groups further elevate molecular weight but reduce hydrophilicity.
  • Electronic Effects : Electron-donating isopropyl groups contrast with electron-withdrawing bromo or trifluoromethyl substituents, altering reactivity and binding interactions.

Key Research Findings

Fluorescent Probe Performance

  • Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (>100 nm) and solvatochromism, making them ideal for membrane dynamics studies .
  • The isopropyl group’s steric bulk may reduce aggregation in lipid bilayers compared to planar substituents.

Drug Development Insights

  • Positional selectivity matters: Bromine at position 7 (vs. 3) optimizes kinase inhibition , while trifluoromethyl at position 3 improves pharmacokinetics .
  • This compound remains underexplored in therapeutic contexts but is a candidate for prodrug development via esterification or amidation.

Biological Activity

3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molecular weight of 206.25 g/mol. Its structure features an imidazo[1,5-a]pyridine core with a propan-2-yl substituent, which enhances its lipophilicity and may influence its biological activity and solubility.

1. Pharmacological Properties

Research indicates that compounds within the imidazo[1,5-a]pyridine class, including this compound, exhibit various pharmacological properties:

  • Serotonin Receptor Modulation : It acts as a partial agonist at the 5-HT4 receptor, which is implicated in cognitive functions. This suggests potential therapeutic applications for cognitive enhancement in disorders like Alzheimer’s disease.
  • Antiproliferative Activity : Studies have shown that derivatives of imidazo[1,5-a]pyridine can exhibit significant antiproliferative activity against various cancer cell lines. For example, modifications to the compound can lead to lower IC50 values in assays against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines .

The mechanism of action involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cellular processes, impacting pathways related to cell growth and proliferation. The exact molecular targets can vary based on the biological system studied.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the core structure influence biological activity:

Modification Effect on Activity
Addition of -OH groupsGenerally increases antiproliferative activity
Substitution at position 6 with ClAlters pharmacological profile due to halogen effects
Variations in propan-2-yl positioningMay influence receptor selectivity

These findings indicate that specific structural features are critical for enhancing the desired biological effects while minimizing adverse effects.

Case Study 1: Antiproliferative Activity

In a study evaluating various pyridine derivatives, the compound exhibited significant antiproliferative effects against several cancer cell lines. For instance, derivatives with hydroxyl substitutions showed IC50 values as low as 0.069 mM against MDA-MB-231 cells, indicating potent activity compared to other tested compounds .

Case Study 2: Cognitive Enhancement

Another study focused on the serotonin receptor modulation properties of imidazo[1,5-a]pyridine derivatives. The findings suggested that these compounds could enhance memory and cognitive functions in animal models by acting on the 5-HT4 receptor pathway, providing a potential avenue for Alzheimer's treatment.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)LimitationsReferences
One-pot multicomponentPiperidine/H₂O79–85Limited substrate scope
Stepwise alkylationK₂CO₃/DMF65–72Toxic solvents
Microwave-assistedTransition metal-free80Specialized equipment needed

How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Carboxylic acid proton : Broad singlet at δ 12.5–14.5 ppm (¹H NMR) .
    • Imidazo[1,5-a]pyridine protons : Aromatic signals at δ 7.2–8.5 ppm (¹H NMR) and carbons at 110–150 ppm (¹³C NMR) .
  • IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid) at 1680–1720 cm⁻¹ and C-N (imidazole) at 1250–1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 219.2 (C₁₁H₁₃N₂O₂⁺) .

What preliminary assays evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence polarization or calorimetry .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Computational docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Advanced Research Questions

How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • Mechanistic studies : Use in-situ NMR or DFT calculations to probe rate-limiting steps (e.g., cyclization vs. alkylation) .
  • Catalyst screening : Compare metal-free (piperidine) vs. transition metal catalysts (Pd/C) to address yield discrepancies .

Q. Table 2: Contradiction Analysis in Synthesis

IssueHypothesisExperimental ApproachReferences
Low yield in alkylationSteric hindranceSubstituent screening
Side-product formationCompeting pathwaysReaction monitoring via LC-MS

What mechanistic insights explain the compound’s reactivity?

Methodological Answer:
The synthesis involves:

Knoevenagel condensation : Formation of an α,β-unsaturated intermediate .

Michael addition : Attack by a nucleophilic pyridine derivative .

Cyclization : Intramolecular ring closure to form the imidazo[1,5-a]pyridine core .

Aromatization : Elimination of HCN to stabilize the fused ring system .
Mechanistic validation via isotopic labeling (¹³C) or trapping intermediates (e.g., with D₂O) is recommended .

How can computational methods enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity using ML algorithms .
  • Molecular dynamics : Simulate binding stability in enzyme pockets (e.g., 50 ns trajectories in GROMACS) .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

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